3-Acetoxy-4'-T-butylbenzophenone
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Overview
Description
3-Acetoxy-4’-T-butylbenzophenone: is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and a tert-butyl group at the 4’-position of the benzophenone structure. The molecular formula of this compound is C19H20O3 , and it has a molecular weight of 296.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-T-butylbenzophenone typically involves the acetylation of 4’-T-butylbenzophenone. One common method is the reaction of 4’-T-butylbenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-4’-T-butylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-T-butylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-4’-T-butylbenzophenone finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-T-butylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. This phenol derivative can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4’-T-butylbenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-4’-T-butylbenzophenone: Contains a hydroxy group instead of an acetoxy group, leading to different reactivity and biological properties.
3-Methoxy-4’-T-butylbenzophenone: Contains a methoxy group, which can influence its chemical and biological behavior.
Uniqueness
3-Acetoxy-4’-T-butylbenzophenone is unique due to the presence of both the acetoxy and tert-butyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(4-tert-butylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13(20)22-17-7-5-6-15(12-17)18(21)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINXEYKCZVHJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641646 |
Source
|
Record name | 3-(4-tert-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-86-2 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-Butylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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